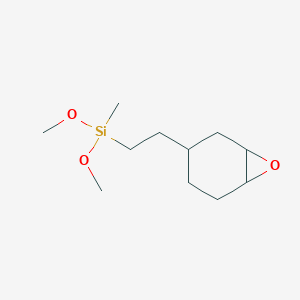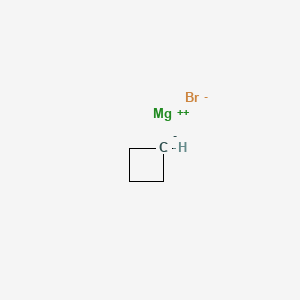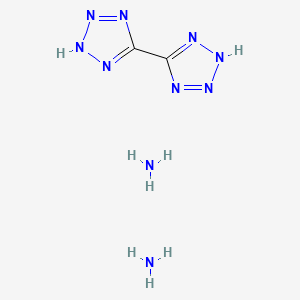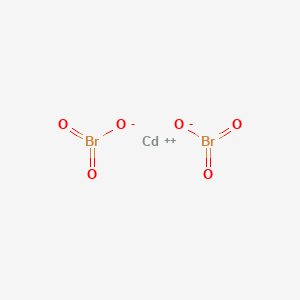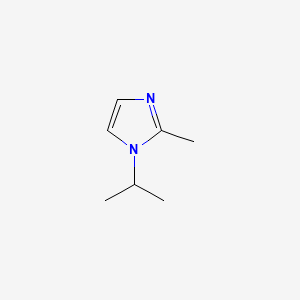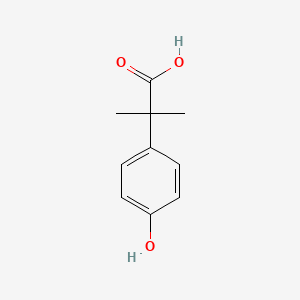
Atrial natriuretic factor (5-27)
Übersicht
Beschreibung
Atrial natriuretic factor (ANF) is a cardiac peptide with multiple physiological effects, including natriuresis, blood pressure regulation, and renin-angiotensin-aldosterone system (RAAS) antagonism . It is synthesized in the atria and must be extensively cleaved by the protease corin to produce the mature 28 amino acid ANF . It is identified as a peptide or group of peptides having direct vascular as well as natriuretic effects .
Synthesis Analysis
The synthesis of ANF involves the production of a precursor known as pre-proANP in the atria. This precursor is then extensively cleaved by the protease corin to produce the mature 28 amino acid ANP . The entire sequence of an ANF precursor was established by modern complementary DNA cloning techniques .Molecular Structure Analysis
ANF is identified as a peptide or group of peptides . The polypeptide nature of ANF was established, and several laboratories working independently obtained highly purified preparations of atrial peptides with natriuretic and known biological activities .Chemical Reactions Analysis
ANF has been found to lead to a brisk natriuresis, diuresis, and kaliuresis of very rapid onset and relatively short duration . The peak sodium excretion reached as much as 30- to 40-fold basal levels, a magnitude of action which immediately situated ANF as the most powerful endogenous natriuretic substance described to date .Physical And Chemical Properties Analysis
ANF is a peptide or group of peptides having direct vascular as well as natriuretic effects . These peptides were purified, sequenced, and synthesized .Wissenschaftliche Forschungsanwendungen
Atrial Natriuretic Factor (5-27): Scientific Research Applications
Cardiovascular Regulation: Atrial natriuretic factor (ANF), including its form as Atriopeptin II rat, plays a crucial role in cardiovascular homeostasis. It is known to regulate blood pressure and volume by promoting natriuresis, the excretion of sodium through urine. This peptide hormone inhibits the Sodium Potassium ATPase pump and the epithelial sodium channel (ENaC) in a cGMP PKG dependent manner, leading to increased sodium excretion .
Smooth Muscle Relaxation: Atriopeptin II rat activates particulate guanylyl cyclase, which results in the relaxation of intestinal and vascular smooth muscle tissues. This application is significant in therapeutic interventions aimed at alleviating conditions such as hypertension and intestinal spasms .
Anti-inflammatory Effects: Recent studies have investigated the therapeutic potential of ANF in targeting myocardial inflammation. For instance, research on rats has shown that ANF can be used to modulate inflammatory responses in cardiac tissues, which may be beneficial in treating conditions like myocarditis or heart failure .
Renin-Angiotensin-Aldosterone System (RAAS) Antagonism: ANF acts as an antagonist to the RAAS, which is a hormone system that regulates blood pressure and fluid balance. By inhibiting this system, ANF contributes to blood pressure reduction and prevents fluid overload, which is particularly useful in managing heart conditions .
Renal Function Modulation: The compound has been shown to affect renal functions significantly. Synthetic forms of ANF have been used in experiments to observe changes in renal hemodynamics, demonstrating its potential for therapeutic use in kidney-related disorders .
Wirkmechanismus
Target of Action
Atrial natriuretic factor (5-27) and Atriopeptin II rat primarily target the guanylyl cyclase/natriuretic peptide receptor-A (GC-A/NPRA) . This receptor is involved in the regulatory actions of Atrial natriuretic factor (5-27) and Atriopeptin II rat . The receptor produces the intracellular second messenger cGMP .
Mode of Action
Atrial natriuretic factor (5-27) and Atriopeptin II rat interact with their targets, the GC-A/NPRA receptors, to produce cGMP . This interaction results in a series of physiological responses, including natriuresis, diuresis, vasorelaxation, antihypertrophic, antiproliferative, and antiinflammatory effects . These effects are largely directed toward the reduction of blood pressure and cardiovascular diseases .
Biochemical Pathways
The interaction of Atrial natriuretic factor (5-27) and Atriopeptin II rat with their targets affects several biochemical pathways. The production of cGMP, an intracellular second messenger, is a key part of these pathways . The increase in cGMP levels leads to a series of downstream effects, including the relaxation of vascular smooth muscle , which contributes to the reduction of blood pressure .
Result of Action
The molecular and cellular effects of the action of Atrial natriuretic factor (5-27) and Atriopeptin II rat include the reduction of blood pressure and cardiovascular diseases . These compounds elicit natriuretic, diuretic, vasorelaxant, antihypertrophic, antiproliferative, and antiinflammatory effects .
Safety and Hazards
Zukünftige Richtungen
Recent research has identified several clinical conditions, such as dilated cardiomyopathy, renal failure, and aging, associated with increased and decreased ANP levels . ANP levels could serve as a potential biomarker for the diagnosis of acute stages of heart failure, and ANP infusion could have a role in the management of acute or chronic heart failure .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H156N34O32S2/c1-8-48(5)76-93(161)115-38-71(140)116-50(7)78(146)120-56(26-27-68(100)137)83(151)128-63(42-134)82(150)114-39-73(142)118-58(31-47(3)4)80(148)113-40-74(143)119-66(91(159)125-61(34-69(101)138)87(155)129-65(44-136)89(157)124-60(33-52-21-14-11-15-22-52)86(154)122-57(95(163)164)25-18-30-110-98(106)107)45-165-166-46-67(130-90(158)64(43-135)127-79(147)53(99)41-133)92(160)123-59(32-51-19-12-10-13-20-51)81(149)112-36-70(139)111-37-72(141)117-54(23-16-28-108-96(102)103)84(152)132-77(49(6)9-2)94(162)126-62(35-75(144)145)88(156)121-55(85(153)131-76)24-17-29-109-97(104)105/h10-15,19-22,47-50,53-67,76-77,133-136H,8-9,16-18,23-46,99H2,1-7H3,(H2,100,137)(H2,101,138)(H,111,139)(H,112,149)(H,113,148)(H,114,150)(H,115,161)(H,116,140)(H,117,141)(H,118,142)(H,119,143)(H,120,146)(H,121,156)(H,122,154)(H,123,160)(H,124,157)(H,125,159)(H,126,162)(H,127,147)(H,128,151)(H,129,155)(H,130,158)(H,131,153)(H,132,152)(H,144,145)(H,163,164)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)/t48-,49-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,76-,77-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGGONBKRAPXMU-KJZYAOAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C98H156N34O32S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30237544 | |
| Record name | Atrial natriuretic factor (5-27) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30237544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Atrial natriuretic factor (5-27) | |
CAS RN |
89139-54-8 | |
| Record name | Atrial natriuretic factor (5-27) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089139548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atrial natriuretic factor (5-27) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30237544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



